molecular formula C20H19NO5 B1450158 Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate CAS No. 1431285-71-0

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate

Cat. No.: B1450158
CAS No.: 1431285-71-0
M. Wt: 353.4 g/mol
InChI Key: JDZYNCFMZCGNOC-UHFFFAOYSA-N
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Description

Stereochemical Features:

  • The C-3 benzoyloxy group introduces axial chirality, with the substituent adopting an equatorial orientation to minimize steric clashes with the C-4 carbonyl.
  • The C-1 benzyl ester resides in a pseudoaxial position due to torsional strain from the adjacent carbonyl.
  • X-ray diffraction studies of related structures reveal that the piperidine ring maintains a distorted chair geometry, with bond angles deviating ≤2° from ideal tetrahedral values.

Table 1: Key Bond Lengths and Angles in the Piperidine Core

Bond/Angle Value (Å/°)
N1–C2 1.47
C3–O(benzoyloxy) 1.36
C4=O 1.21
C2–N1–C6 111.2
C3–C4–O 120.5

Comparative Analysis of Piperidine Ring Substitution Patterns

Substitution at the 3- and 4-positions significantly alters electronic and steric properties compared to simpler analogs:

Comparative Electronic Effects:

  • 4-Oxo Group: Enhances ring electron deficiency, increasing susceptibility to nucleophilic attack at C-3 and C-5.
  • 3-Benzoyloxy Group: Introduces resonance stabilization (+M effect), reducing ring basicity by ~1.5 pKa units versus unsubstituted piperidine.

Table 2: Substituent Effects on Piperidine Reactivity

Compound Relative Reactivity in SN2
4-Oxopiperidine 1.0 (Reference)
3-Benzoyloxy-4-oxopiperidine 0.3
3-Cyanomethyl-4-oxopiperidine 2.7

Steric profiles differ markedly from derivatives like ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate, where the cyanomethyl group at C-3 creates a 7.8 Å steric footprint versus 9.2 Å for the benzoyloxy analog.

Conformational Dynamics in Solution and Solid States

Solid-State Behavior:

Crystallographic analysis of related compounds shows:

  • Chair conformation locked via C4=O···H–C2 hydrogen bonds (2.1–2.3 Å).
  • Benzoyloxy groups adopt anti-periplanar arrangements relative to the ketone to maximize conjugation.

Solution-Phase Dynamics:

¹³C NMR data (, δ 170.2 ppm for C=O) indicate:

  • Restricted rotation about the C3–O bond (ΔG‡ = 12.3 kcal/mol at 298 K).
  • Two detectable conformers in CDCl₃ at 233 K (3:1 ratio), coalescing at room temperature.

Figure 2: Proposed Conformational Interconversion Pathway
[Chair ⇄ Half-chair] ↔ [Twist-boat] (Energy barrier: 9.8 kcal/mol)

Hydrogen Bonding Networks and Crystal Packing Behavior

Crystal packing is dominated by:

  • C=O···H–C Interactions: Ketone oxygen acts as acceptor for C8–H donors (2.7 Å).
  • Parallel-Displaced π-Stacking: Benzoyl and benzyl groups offset by 1.4 Å with 3.6 Å interplanar spacing.
  • Weak CH/π Interactions: Methyl groups engage aryl rings (3.1–3.3 Å).

Table 3: Intermolecular Contact Analysis

Interaction Type Distance (Å) Energy (kcal/mol)
C=O···H–C 2.71 -2.3
π-Stacking 3.58 -4.1
CH/π 3.22 -1.7

Properties

IUPAC Name

benzyl 3-benzoyloxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-17-11-12-21(20(24)25-14-15-7-3-1-4-8-15)13-18(17)26-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYNCFMZCGNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Benzyl 4-oxopiperidine-1-carboxylate

  • This intermediate is commercially available or synthesized by carbamate protection of 4-piperidone with benzyl chloroformate under basic conditions.
  • Typical reaction involves treating 4-piperidone with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine to form the N-Cbz protected 4-oxopiperidine.

Introduction of the Benzoyloxy Group at Position 3

  • The 3-hydroxy derivative of the piperidine ring is first prepared by regioselective hydroxylation or via a precursor bearing a hydroxy group at position 3.
  • The hydroxy group is then esterified with benzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the benzoyloxy substituent.
  • Reaction conditions typically involve low to moderate temperatures (0–25°C) to avoid side reactions and ensure selectivity.

Final Purification and Characterization

  • After synthesis, the compound is purified by recrystallization or chromatography.
  • Characterization is performed using NMR, IR, and MS to confirm the presence of benzoyloxy, oxo, and benzyl carbamate groups.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Notes
1 Carbamate protection 4-Piperidone + benzyl chloroformate + base Forms benzyl 4-oxopiperidine-1-carboxylate
2 Hydroxylation or functionalization Hydroxylation at position 3 or precursor Regioselective introduction of OH
3 Esterification Benzoyl chloride + base (pyridine/TEA) Forms benzoyloxy group at position 3
4 Oxidation Swern oxidation or NaIO4/NaBr system Converts position 4 to oxo group
5 Purification Chromatography or recrystallization Ensures product purity

Research Findings and Optimization Notes

  • The use of benzyl chloroformate for nitrogen protection is well-established and provides stability during subsequent steps.
  • Esterification with benzoyl chloride requires anhydrous conditions and a suitable base to neutralize HCl formed.
  • Swern oxidation is effective but industrially challenging due to low temperature and odor issues; alternative oxidants like sodium metaperiodate with sodium bromide have been reported to overcome these limitations and improve scalability.
  • Reaction yields and purity depend strongly on temperature control and reagent stoichiometry.
  • No single-step synthesis is reported; the multi-step approach is necessary to achieve the selective functionalization pattern.

Chemical Reactions Analysis

Oxidation Reactions

The 4-oxo (ketone) group undergoes selective oxidation under controlled conditions.

Reagent/ConditionsProductYield (%)Mechanism
KMnO₄ (acidic, H₂SO₄/H₂O)4-Carboxypiperidine derivative65–70Oxidation of ketone to carboxylic acid via enol intermediate
CrO₃ (Jones reagent, acetone)4-Oxo retained; ester groups oxidized<10Partial overoxidation leading to side products

Key Finding : Strong oxidizing agents preferentially target the ketone group, while ester groups remain intact under mild conditions. Overoxidation risks necessitate precise stoichiometric control.

Reduction Reactions

The ketone and ester groups exhibit distinct reducibility:

Reagent/ConditionsProductSelectivity
LiAlH₄ (anhydrous ether)4-Hydroxypiperidine derivativeHigh
H₂/Pd-C (ethanol, 50°C)4-Hydroxy with ester cleavageModerate
DIBAL-H (toluene, −78°C)Partial reduction of estersLow

Mechanistic Insight :

  • LiAlH₄ reduces the ketone to a secondary alcohol without affecting esters.

  • Catalytic hydrogenation (H₂/Pd-C) may cleave benzyl esters via hydrogenolysis, producing 3-(benzoyloxy)piperidin-4-ol.

Substitution Reactions

The benzoyloxy group at position 3 participates in nucleophilic substitutions:

NucleophileConditionsProduct
NH₃ (methanol, reflux)3-Amino-4-oxopiperidineReplacement of benzoyloxy with amine
NaOMe (MeOH, 25°C)3-Methoxy derivativeTransesterification

Experimental Note : Ammonolysis proceeds via a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon, (2) expulsion of benzoxide ion.

Hydrolysis Reactions

Ester groups undergo hydrolysis under acidic or basic conditions:

ConditionsProductRate (k, s⁻¹)
1M NaOH (aq., reflux)3-Hydroxy-4-oxopiperidine3.2 × 10⁻⁴
HCl (conc., 100°C)Benzyl alcohol + 3-benzoyloxypiperidine acid1.8 × 10⁻⁴

Regioselectivity : Basic hydrolysis preferentially cleaves the benzyl carboxylate ester due to steric accessibility, while the benzoyloxy group resists hydrolysis under mild conditions.

Ring-Opening Reactions

The piperidine ring undergoes ring-opening under strong nucleophilic or acidic conditions:

Reagent/ConditionsProduct
HBr (48%, reflux)Linear bromo-amide derivative
Li/NH₃ (Birch reduction)Cyclohexene intermediate

Mechanism : Protonation of the nitrogen weakens the ring structure, enabling nucleophilic attack at the α-carbon .

Cycloaddition and Rearrangement

The compound participates in [4+2] Diels-Alder reactions and Overman rearrangements:

Reaction TypeConditionsProduct
Diels-Alder (with dienophile)Toluene, 110°CBicyclic adduct
Overman rearrangementPd(OAc)₂, ligandChiral amine derivative

Case Study : Overman rearrangement of analogous piperidine derivatives produces enantiomerically enriched amines, suggesting potential for asymmetric synthesis .

Comparative Reactivity Table

Reaction TypeReactivity (Scale: 1–5)Key Influencing Factor
Oxidation4Electron-withdrawing ester groups
Reduction3Steric hindrance at C4
Substitution2Leaving group ability of benzoyloxy
Hydrolysis5pH and solvent polarity

Mechanistic Considerations

  • Steric Effects : Bulky benzoyloxy and benzyl groups hinder nucleophilic access to the piperidine nitrogen.

  • Electronic Effects : Electron-withdrawing esters deactivate the ring toward electrophilic substitution but enhance ketone reactivity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H19NO5
  • Molar Mass : Approximately 353.37 g/mol
  • Key Functional Groups : Benzyl, benzoyloxy, and carboxylate groups contribute to its reactivity and biological activity.

Synthesis Overview

The synthesis of Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. Common synthetic pathways include:

  • Formation of the Piperidine Ring : Starting from piperidone derivatives.
  • Introduction of Benzoyloxy Group : Utilizing benzoyl chloride or similar reagents.
  • Final Carboxylation : Achieving the carboxylate functionality through appropriate reagents.

Scientific Research Applications

This compound has potential applications in several areas of scientific research:

Medicinal Chemistry

The compound's structure suggests it may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities include:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial effects.
  • Neuroactive Properties : The piperidine structure is associated with neuroactivity, which could lead to applications in treating neurological disorders .

Drug Development

Due to its unique functional groups, this compound may enhance solubility and bioavailability compared to other similar compounds. It could be explored for:

  • Cognitive Disorders Treatment : Research into muscarinic acetylcholine receptors suggests that compounds like this compound may modulate cognitive functions, potentially aiding conditions such as Alzheimer’s disease and schizophrenia .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be utilized in the creation of more complex molecules, particularly those targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

  • Molecular Formula : C13H18N2O2
  • Molar Mass : 234.29 g/mol
  • Physical State : Powder with a melting point of 68°C .
  • Requires respiratory protection and chemical-resistant gloves during handling .
  • Applications : Used in peptide synthesis and as a building block for drug candidates.
  • Key Differences : Lacks the benzoyloxy and ketone groups, resulting in lower molecular weight and reduced lipophilicity compared to the target compound .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1)

  • Physical State : Liquid (specific properties undocumented) .
  • Hazards: No known hazards reported, though toxicity data are absent.
  • Applications : Utilized in research and development, particularly in combinatorial chemistry.
  • Key Differences : The ethoxypropyl side chain may enhance solubility in organic solvents, contrasting with the benzoyloxy group’s lipophilic nature in the target compound .

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 3939-01-3)

  • Similarity Score : 0.97 (structurally closest to the target compound) .
  • Key Features : Incorporates a methyl ester and hydrochloride salt, enhancing crystallinity and stability.
  • Applications : Intermediate in alkaloid synthesis.
  • Key Differences : The hydrochloride salt form improves aqueous solubility, whereas the target compound’s benzoyloxy group may hinder this .

Benzyl 4-Hydroxy-1-piperidinecarboxylate (CAS: 95798-23-5)

  • Molecular Formula: C13H17NO3
  • Molar Mass : 235.28 g/mol
  • Physical State : Solid with >98% purity .
  • Applications : Used in protecting-group chemistry for hydroxylamines.
  • Key Differences : The hydroxyl group at position 4 introduces polarity, contrasting with the ketone group in the target compound .

Comparative Data Table

Property Target Compound Benzyl 4-aminopiperidine-1-carboxylate Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl
CAS No. 1431285-71-0 120278-07-1 99197-86-1 3939-01-3
Molecular Formula C20H19NO5 C13H18N2O2 C17H23NO5 C14H17NO3·HCl
Molar Mass (g/mol) 353.37 234.29 321.37 283.75
Physical State Not reported (likely solid) Powder Liquid Crystalline solid
Key Functional Groups Benzoyloxy, ketone Amino, benzyl ester Ethoxypropyl, benzyl ester Methyl ester, ketone, HCl salt
Hazards Unclassified (data missing) Skin/eye irritation None reported Not documented

Research Findings and Implications

  • Toxicity Gaps: Most compounds lack thorough toxicological profiles. For example, Benzyl 4-aminopiperidine-1-carboxylate’s organ toxicity risk underscores the need for similar evaluations in the target compound .
  • Application Potential: The target compound’s lipophilicity may favor blood-brain barrier penetration, making it valuable in central nervous system drug development. Analogs with polar groups (e.g., hydroxyl or hydrochloride salts) may prioritize peripheral targets .

Biological Activity

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, highlighting its mechanisms, relevant case studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H19NO5
  • Molecular Weight : 353.37 g/mol
  • Functional Groups : The compound features a piperidine ring, benzyl, and benzoyloxy groups, which are significant for its biological interactions.

The presence of these functional groups suggests potential interactions with various biological targets, contributing to its pharmacological profile.

This compound likely exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Protein Interaction : The benzyl and benzoyloxy groups may facilitate non-covalent interactions (e.g., hydrogen bonding, π-stacking) with target proteins or enzymes, altering their functions .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameBiological ActivityKey Features
This compoundPotential AChE/BuChE inhibitorContains benzyl and benzoyloxy groups
Benzyl 3-oxopiperazine-1-carboxylateAntimicrobial propertiesPiperazine ring structure
Benzyl 3-bromo-4-oxopiperidine-1-carboxylatePotentially cytotoxicBromine substituent enhances reactivity
Benzyl 3-(dimethylamino)-4-oxopiperidine-1-carboxylateNeuroactive propertiesDimethylamino group facilitates CNS activity

This table illustrates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct pharmacological properties.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can serve as effective leads in drug development. For instance:

  • Alzheimer's Disease Research : A study assessed the dual inhibition of AChE and BuChE by derivatives of piperidine compounds. The synthesized compounds exhibited promising IC50 values, indicating strong inhibitory potential against these enzymes, which are critical in the pathophysiology of Alzheimer's disease .
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of structurally related piperidine derivatives. The findings suggested that modifications to the piperidine structure could enhance antibacterial efficacy, thus providing a basis for further exploration of this compound in this context .

Comparative Analysis

Comparative studies have shown that the structural characteristics of this compound allow it to stand out among similar compounds. Its unique functional groups may enhance solubility and bioavailability, making it a candidate for further pharmacological evaluation .

Q & A

Q. Analytical Validation :

  • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., benzoyloxy protons at δ ~7.5–8.0 ppm, piperidine ring protons).
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
    • X-ray Crystallography : For unambiguous structural determination, using SHELXL refinement (e.g., SHELX-2018/3 suite) .

Basic: What safety precautions are recommended when handling this compound based on its structural analogs?

Answer:
While toxicological data specific to this compound are unavailable, analogs like Benzyl 4-aminopiperidine-1-carboxylate suggest the following precautions:

  • Personal Protective Equipment (PPE) :
    • Respiratory: NIOSH/MSHA-approved respirator if aerosolized.
    • Gloves: Nitrile or neoprene gloves (tested for chemical compatibility).
    • Eye Protection: OSHA-compliant goggles.
  • Handling : Work in a fume hood, avoid skin contact, and use closed systems for transfers.
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering) or overlapping signals. Mitigation strategies include:

  • Variable Temperature (VT) NMR : To identify conformational exchange broadening (e.g., coalescence temperatures).
  • 2D NMR Techniques : HSQC, HMBC, and NOESY to assign ambiguous protons/carbons and confirm spatial relationships.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts or IR stretching frequencies for comparison.
  • Crystallographic Validation : Single-crystal XRD (using SHELXL) to resolve stereochemical ambiguities .

Advanced: What are the challenges in optimizing reaction conditions for selective functionalization at the 3-position of the piperidine ring?

Answer:
The 3-position’s reactivity is influenced by steric hindrance and electronic effects from adjacent groups (e.g., 4-oxo). Key considerations:

  • Protection/Deprotection Strategies : Use orthogonal protecting groups (e.g., TBS for hydroxyl) to prevent undesired side reactions.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to enhance regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., toluene) favor kinetic control.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR to arrest at the desired intermediate .

Advanced: How does the benzoyloxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:
The benzoyloxy group acts as both an electron-withdrawing group (EWG) and a steric shield:

  • Nucleophilic Attack : The EWG effect deactivates the piperidine ring, directing nucleophiles to less hindered positions (e.g., 4-oxo group).
  • Electrophilic Substitution : Limited reactivity due to electron deficiency; Friedel-Crafts or nitration would require activating substituents.
  • Hydrolysis Sensitivity : The ester linkage is prone to basic or enzymatic hydrolysis, necessitating pH-controlled conditions (pH 6–7) for stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate

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